molecular formula C13H13N3O4S B2699433 Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate CAS No. 304896-97-7

Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate

Cat. No. B2699433
CAS RN: 304896-97-7
M. Wt: 307.32
InChI Key: SOZTYNOOCQSWJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized from isoniazid and appropriate benzaldehyde . The initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde. The title compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid .

Scientific Research Applications

Anticancer Activity

Research has identified compounds with a structure related to Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate, notably those containing the 4-thiazolidinone and benzothiazole moieties, as having significant anticancer potential. A study demonstrated the synthesis of several novel 4-thiazolidinones with benzothiazole moiety, showing notable anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Aldose Reductase Inhibition

Another study explored the synthesis and evaluation of benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines as potent aldose reductase inhibitors. This enzyme is a target for managing complications of diabetes, and the study identified several compounds showing significant inhibitory activity, suggesting a potential application in treating diabetic complications (Saeed et al., 2014).

Antimicrobial and Antifungal Activities

Compounds derived from 4-oxothiazolidin-5-yl) acetamides have been synthesized and tested for their antimicrobial and antifungal properties. One study focused on synthesizing 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, revealing significant activity against various strains of bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Yadav et al., 2017).

Antifibrotic and Antioxidant Actions

A specific focus on the antifibrotic and anticancer activity of amino(imino)thiazolidinone derivatives was presented in research, showcasing their ability to reduce the viability of fibroblasts without possessing anticancer effects. This selective action underlines their potential in antifibrotic therapy, providing a basis for further investigation into their use for treating fibrotic diseases (Kaminskyy et al., 2016).

properties

IUPAC Name

methyl 4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-12(19)7-2-4-8(5-3-7)15-10(17)6-9-11(18)16-13(14)21-9/h2-5,9H,6H2,1H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZTYNOOCQSWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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